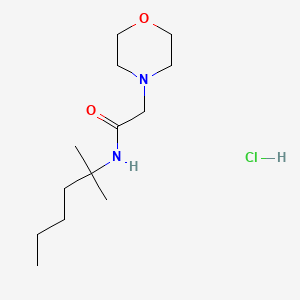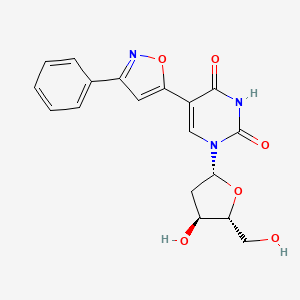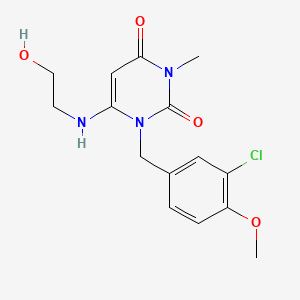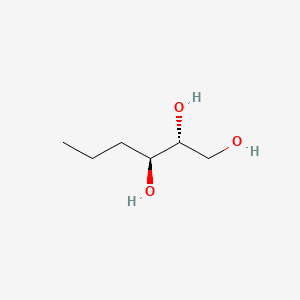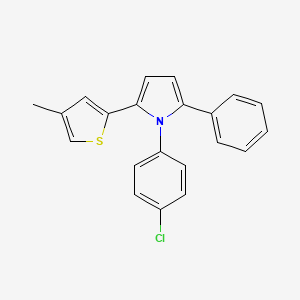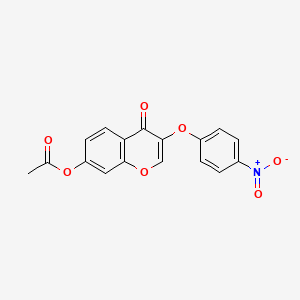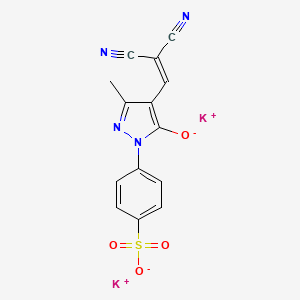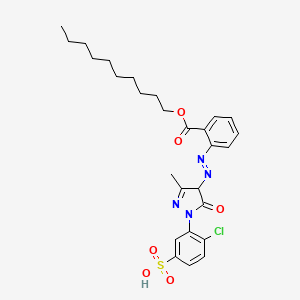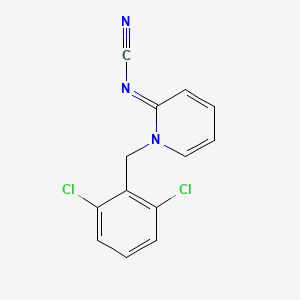
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida es un compuesto químico con una estructura única que combina un grupo diclorofenilo, una porción piridinilideno y un grupo cianamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida típicamente implica la reacción de 2,6-diclorobenzaldehído con piridina-2-carboxaldehído en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de Producción Industrial
Los métodos de producción industrial para (1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida no están bien documentados en el dominio público. La síntesis a gran escala probablemente involucraría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de solventes y catalizadores de grado industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución, donde los átomos de cloro son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y las reacciones de sustitución pueden resultar en varios derivados sustituidos.
Aplicaciones Científicas De Investigación
(1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede estudiar por su posible actividad biológica e interacciones con moléculas biológicas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como precursor en procesos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- (1-(2,6-Diclorofenil)-2(1H)-piridinilideno)amina
- (1-(2,6-Diclorofenil)-2(1H)-piridinilideno)hidrazina
- (1-(2,6-Diclorofenil)-2(1H)-piridinilideno)tiourea
Unicidad
(1-(2,6-Diclorofenil)-2(1H)-piridinilideno)cianamida es única debido a la presencia del grupo cianamida, que imparte propiedades químicas y reactividad distintas. Esto lo diferencia de compuestos similares que pueden tener diferentes grupos funcionales, lo que lleva a variaciones en su comportamiento químico y aplicaciones.
Propiedades
Número CAS |
135810-36-5 |
|---|---|
Fórmula molecular |
C13H9Cl2N3 |
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
[1-[(2,6-dichlorophenyl)methyl]pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H9Cl2N3/c14-11-4-3-5-12(15)10(11)8-18-7-2-1-6-13(18)17-9-16/h1-7H,8H2 |
Clave InChI |
HJSRHJLZFYUICE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC#N)N(C=C1)CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


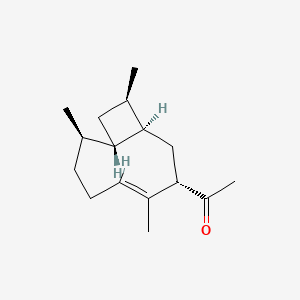

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)


![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
